

# Buparlisib efficacy castration-resistant prostate cancer

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## Compound Focus: Buparlisib

CAS No.: 944396-07-0

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## Clinical Trial Data for Buparlisib in mCRPC

The table below summarizes key efficacy and safety findings from clinical trials investigating **buparlisib** in mCRPC.

Trial Design & Patient Population	Key Efficacy Findings	Key Safety Findings
<p>  <b>Phase II: Buparlisib ± Enzalutamide</b> [1] [2] • Patients with progressive mCRPC post-docetaxel • 83% had ≥4 prior therapies   • <b>6-month PFS rate:</b> 10% (primary endpoint) • <b>Median PFS:</b> 1.9 months (3.5 months with enzalutamide combo) • <b>Median OS:</b> 10.6 months • <b>PSA response:</b> No patients achieved ≥50% decline; 23% had any decline • <b>Radiographic response:</b> None observed   • <b>Grade III+ Adverse Events:</b> 43% of patients • <b>Common toxicities:</b> Hyperglycemia, anxiety/mood disorders, fatigue, rash, nausea, diarrhea, anorexia, weight loss • <b>Severe events:</b> Included respiratory infection, multi-organ failure, confusion, and seizure     <b>Phase Ib: Buparlisib + Abiraterone</b> [3] [4] • Patients with CRPC who progressed on abiraterone   • <b>PSA response:</b> Few PSA decreases reported • <b>Antitumour activity:</b> Marginal, with no objective responses • <b>Pharmacokinetics:</b> 26% lower <b>buparlisib</b> exposure (AUC) and 48% lower max concentration (C<sub>max</sub>) when combined with abiraterone   • <b>Dose-Limiting Toxicities (DLTs):</b> At 100 mg dose, DLTs included Grade 3 hyperglycemia and Grade 2 asthenia  </p>		

## Mechanistic Insights and Experimental Protocols

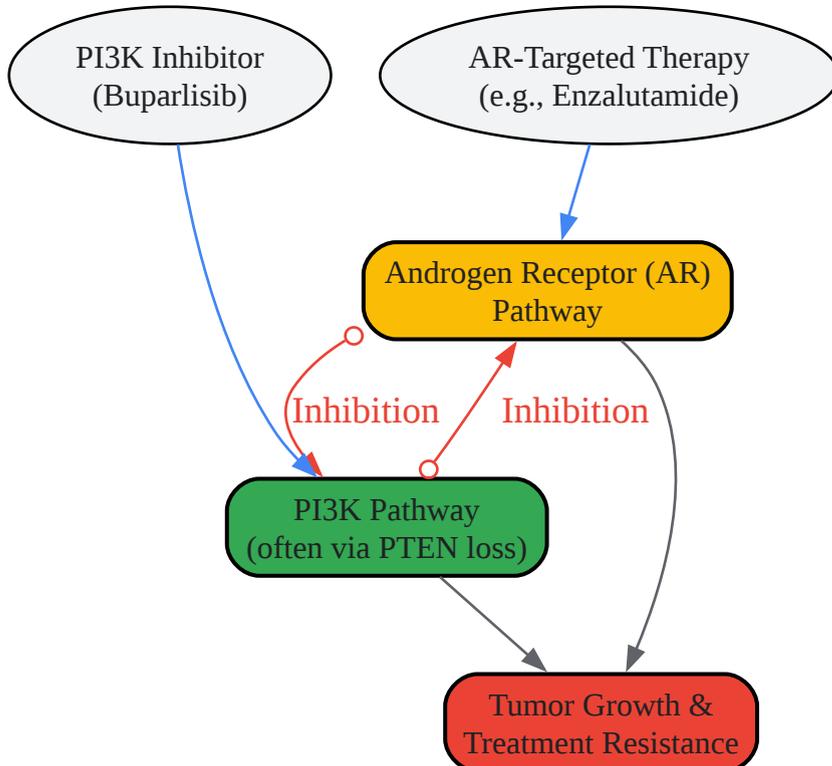
Understanding the scientific rationale and trial methods is key to interpreting these results.

### Scientific Rationale: Targeting PI3K-AR Reciprocal Feedback

The PI3K pathway is activated in a majority of metastatic prostate cancers, often through loss of the **PTEN** tumor suppressor [1] [5]. Preclinical studies revealed a critical **reciprocal feedback loop** between the PI3K and Androgen Receptor (AR) pathways [1] [3]:

- When PI3K is inhibited, AR signaling becomes activated as a compensatory survival mechanism.
- When AR is inhibited, the PI3K pathway becomes activated.

This feedback suggested that simultaneously inhibiting both pathways could be more effective than targeting either alone, which provided the rationale for combining **buparlisib** with AR-targeted drugs like enzalutamide and abiraterone [1] [2].



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## Key Experimental Protocol: Phase II Trial Design

A multisite Phase II trial evaluated **buparlisib** with or without enzalutamide [1] [2]:

- **Patients:** Men with histologically confirmed mCRPC and progression after prior therapies (67% were post-docetaxel).
- **Intervention:** Oral **buparlisib** 100 mg daily. A protocol amendment allowed some patients progressing on enzalutamide to continue enzalutamide with added **buparlisib**.
- **Primary Endpoint:** Radiographic or clinical **progression-free survival (PFS) rate at 6 months**.
- **Assessment:** Disease progression was defined per **PCWG2 and RECIST 1.1 criteria**, with imaging (CT/bone scans) every 2 months. PSA changes alone did not define progression.
- **Pharmacokinetics:** Intensive blood sampling was used to measure **buparlisib** drug concentrations, especially in the combination group.

## Interpretation and Research Implications

The collective data indicate that **buparlisib**'s development for prostate cancer has been halted. Here's why and what it means for researchers:

- **Overcoming Resistance:** The strategy of co-targeting the PI3K and AR pathways is sound in theory. The clinical failure of **buparlisib** suggests that effectively **reversing established, multi-resistant mCRPC** may require more than just inhibiting PI3K, or may need agents with different pharmacological properties [1].
- **The Pharmacokinetic Challenge:** The finding that **buparlisib** exposure was significantly reduced when combined with abiraterone highlights a critical practical hurdle. Future combination therapies must include rigorous pharmacokinetic assessments to ensure therapeutic drug levels are achieved [3] [4].
- **Future of PI3K Targeting:** Research continues into other PI3K/AKT/mTOR pathway inhibitors for prostate cancer [6] [7]. Future success may depend on **better patient selection** based on biomarkers of pathway activation (e.g., specific PTEN or PIK3CA status) and the development of inhibitors with more favorable safety and drug-interaction profiles.

The clinical data leads to the conclusion that **buparlisib** does not have a future in prostate cancer therapy. However, the mechanistic insights from its trials remain valuable for guiding the development of next-generation pathway inhibitors.

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To cite this document: Smolecule. [Buparlisib efficacy castration-resistant prostate cancer].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548230#buparlisib-efficacy-castration-resistant-prostate-cancer>]

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